Cas no 796124-51-1 (N-(2-methyl-5-nitrophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide)
![N-(2-methyl-5-nitrophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide structure](https://ja.kuujia.com/scimg/cas/796124-51-1x500.png)
N-(2-methyl-5-nitrophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide 化学的及び物理的性質
名前と識別子
-
- N-(2-methyl-5-nitrophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide
- EN300-26596868
- Z46271037
- 796124-51-1
-
- インチ: 1S/C21H24N4O5S/c1-17-7-8-19(25(27)28)15-20(17)22-21(26)16-23-10-12-24(13-11-23)31(29,30)14-9-18-5-3-2-4-6-18/h2-9,14-15H,10-13,16H2,1H3,(H,22,26)/b14-9+
- InChIKey: NIUPFFOICGHSCO-NTEUORMPSA-N
- SMILES: S(/C=C/C1C=CC=CC=1)(N1CCN(CC(NC2C=C(C=CC=2C)[N+](=O)[O-])=O)CC1)(=O)=O
計算された属性
- 精确分子量: 444.14674105g/mol
- 同位素质量: 444.14674105g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 31
- 回転可能化学結合数: 6
- 複雑さ: 747
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 124Ų
N-(2-methyl-5-nitrophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26596868-0.05g |
N-(2-methyl-5-nitrophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide |
796124-51-1 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(2-methyl-5-nitrophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide 関連文献
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
5. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
N-(2-methyl-5-nitrophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamideに関する追加情報
N-(2-methyl-5-nitrophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide: A Comprehensive Overview
N-(2-methyl-5-nitrophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide (CAS No. 796124-51-1) is a complex organic compound with a unique structure and a wide range of potential applications in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number, has garnered significant attention due to its potential therapeutic properties and its role in various biological processes. In this article, we will delve into the chemical structure, synthesis, biological activities, and recent research findings related to this compound.
The chemical structure of N-(2-methyl-5-nitrophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide is characterized by a central acetamide moiety linked to a substituted piperazine ring and a nitrophenyl group. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The piperazine ring, in particular, is known for its ability to interact with various receptors and enzymes, making it a valuable scaffold in drug design.
The synthesis of N-(2-methyl-5-nitrophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide typically involves multi-step reactions, including the formation of the piperazine ring, the introduction of the phenylethenesulfonyl group, and the final coupling with the nitrophenyl acetamide. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, which is crucial for its potential use in pharmaceutical applications.
In terms of biological activities, N-(2-methyl-5-nitrophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide has shown promising results in several areas. One of the most notable applications is its potential as an anti-inflammatory agent. Studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators of inflammation. This property makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Additionally, N-(2-methyl-5-nitrophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide has been investigated for its neuroprotective effects. Research has shown that it can reduce oxidative stress and prevent neuronal cell death in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The mechanism behind these effects is thought to involve the modulation of intracellular signaling pathways and the reduction of reactive oxygen species (ROS) levels.
The compound has also been studied for its potential as an antiviral agent. Preliminary studies have indicated that N-(2-methyl-5-nitrophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide can inhibit the replication of certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The antiviral activity is attributed to its ability to interfere with viral entry into host cells and disrupt viral replication processes.
Recent research has also explored the pharmacokinetic properties of N-(2-methyl-5-nitrophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide. Studies have shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, which are important factors for its development as a therapeutic agent. Additionally, preclinical studies have demonstrated that it has low toxicity and good safety margins, further supporting its potential for clinical use.
In conclusion, N-(2-methyl-5-nitrophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide (CAS No. 796124-51-1) is a promising compound with a diverse range of biological activities. Its anti-inflammatory, neuroprotective, and antiviral properties make it a valuable candidate for further research and development in the pharmaceutical industry. Ongoing studies are expected to provide more insights into its mechanisms of action and potential therapeutic applications.
796124-51-1 (N-(2-methyl-5-nitrophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide) Related Products
- 252209-96-4(methyl 2-(3-aminophenyl)-2-methylpropanoate)
- 2732246-59-0(rac-(1R,5R)-2-(prop-2-en-1-yloxy)carbonyl-2-azabicyclo3.2.0heptane-1-carboxylic acid)
- 733763-87-6(4-(Cyclobutanecarbonylamino)benzoic Acid Methyl Ester)
- 1153297-88-1(4-chloro-6-methyl-2-(4-phenylphenyl)pyrimidine)
- 2418673-96-6(Tert-butyl N-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methylphenyl]carbamate)
- 1208641-35-3(1-(3,4-dimethoxyphenyl)methyl-3-{5-(4-fluorophenyl)methyl-1,3,4-oxadiazol-2-yl}urea)
- 1183454-77-4(4-bromo-N-(4-hydroxyphenyl)methyl-N-methyl-1H-pyrrole-2-carboxamide)
- 860789-63-5(N-(E)-1,2-Dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl-4-fluorobenzenecarboxamide)
- 886924-64-7(N-5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylnaphthalene-2-carboxamide)
- 2137518-75-1(2-chloro-3-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-1-ylpyridine)




